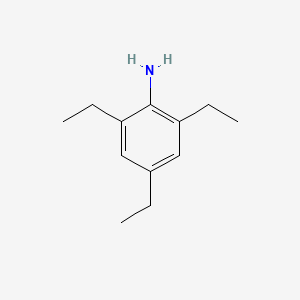

2,4,6-Triethylaniline

Vue d'ensemble

Description

2,4,6-Triethylaniline is a chemical compound with the molecular formula C12H19N . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 2,4,6-Triethylaniline consists of a benzene ring substituted with three ethyl groups and one amine group .Physical And Chemical Properties Analysis

2,4,6-Triethylaniline is a liquid at room temperature . The density of a related compound, 2,4,6-Trimethylaniline, is 0.963 g/mL at 25 °C .Applications De Recherche Scientifique

- 2,4,6-Trimethylaniline serves as a precursor for Grubbs’ catalyst, which is widely used in organic synthesis and ring-closing metathesis reactions. Grubbs’ catalysts play a crucial role in creating complex molecular structures and functional materials .

- Scientists employ 2,4,6-trimethylaniline in the preparation of ligands. For instance:

- Nitrate and perchlorate salts of 2,4,6-trimethylaniline have been characterized by X-ray crystallography and gravimetric analyses. Researchers study their thermal decomposition behavior using techniques such as TG (thermogravimetry), TG-DSC (differential scanning calorimetry), and ignition/explosion delay measurements .

- Azomethines derived from 2,4,6-trimethylaniline and salicylaldehyde (or its halogen derivatives) form complexes with zinc(II). These complexes exhibit a tetrahedral structure and have potential applications in coordination chemistry .

Grubbs’ Catalyst Precursor

Ligand Synthesis

Thermal Decomposition Studies

Zinc(II) Complexes

Safety and Hazards

Mécanisme D'action

Target of Action

2,4,6-Triethylaniline is an organic compound with the formula (CH3)3C6H2NH2 . It is an aromatic amine that is primarily used as a precursor to dyes . The primary targets of 2,4,6-Triethylaniline are the molecules that are involved in the dye formation process.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is prepared by selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline . This process allows the compound to bind to its targets and induce changes that lead to the formation of dyes.

Biochemical Pathways

The biochemical pathways affected by 2,4,6-Triethylaniline are primarily those involved in the synthesis of dyes. The compound acts as a building block to a variety of bulky ligands . Condensation with glyoxal gives the 1,2-diimine ligands . These ligands are useful precursors to popular NHC ligands including IMes .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . It is also known to inhibit CYP1A2 and CYP2D6 . These properties can impact the bioavailability of the compound, affecting its distribution and elimination in the body.

Propriétés

IUPAC Name |

2,4,6-triethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-9-7-10(5-2)12(13)11(6-3)8-9/h7-8H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWHZMGVPAUALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)CC)N)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512629 | |

| Record name | 2,4,6-Triethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Triethylaniline | |

CAS RN |

19779-32-9 | |

| Record name | 2,4,6-Triethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3049124.png)

![5-Bromobenzo[d][1,3]dioxol-2-one](/img/structure/B3049140.png)